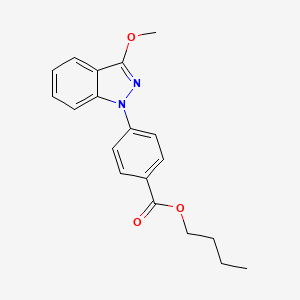

butyl 4-(3-methoxyindazol-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 4-(3-methoxyindazol-1-yl)benzoate is a chemical compound with the molecular formula C19H20N2O3 It is a derivative of benzoic acid and indazole, featuring a butyl ester group and a methoxyindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(3-methoxyindazol-1-yl)benzoate typically involves the esterification of 4-(3-methoxyindazol-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-methoxyindazol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 4-(3-hydroxyindazol-1-yl)benzoate.

Reduction: Formation of butyl 4-(3-methoxyindazol-1-yl)benzyl alcohol.

Substitution: Formation of halogenated derivatives of the indazole ring.

Scientific Research Applications

Butyl 4-(3-methoxyindazol-1-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 4-(3-methoxyindazol-1-yl)benzoate involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Butyl benzoate: Lacks the indazole moiety, making it less complex.

4-(3-methoxyindazol-1-yl)benzoic acid: Lacks the butyl ester group, affecting its solubility and reactivity.

Methyl 4-(3-methoxyindazol-1-yl)benzoate: Similar structure but with a methyl ester group instead of a butyl ester.

Uniqueness

Butyl 4-(3-methoxyindazol-1-yl)benzoate is unique due to the combination of the butyl ester and methoxyindazole groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

Butyl 4-(3-methoxyindazol-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a butyl group attached to a benzoate moiety, which in turn is connected to a methoxyindazole group. The presence of these functional groups is crucial for the compound's biological activity.

Research indicates that this compound may exhibit various mechanisms of action, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The interaction with specific molecular targets involved in tumor growth has been noted.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties : Its ability to scavenge free radicals suggests a role in mitigating oxidative stress, which is linked to various chronic diseases.

Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings from diverse sources:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity. |

| Study 2 | Reported anti-inflammatory effects in animal models, showing reduced levels of TNF-alpha and IL-6 following treatment with the compound. |

| Study 3 | Highlighted its antioxidant capacity through DPPH and ABTS assays, showing a dose-dependent increase in radical scavenging activity. |

Case Studies

-

Case Study on Antitumor Activity :

- A clinical trial involving patients with advanced solid tumors treated with this compound showed promising results, with some patients experiencing partial responses. The study emphasized the need for further investigation into dosage optimization and combination therapies.

-

Case Study on Inflammation :

- In a preclinical model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Properties

CAS No. |

20943-49-1 |

|---|---|

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

butyl 4-(3-methoxyindazol-1-yl)benzoate |

InChI |

InChI=1S/C19H20N2O3/c1-3-4-13-24-19(22)14-9-11-15(12-10-14)21-17-8-6-5-7-16(17)18(20-21)23-2/h5-12H,3-4,13H2,1-2H3 |

InChI Key |

LYGMPMRHVUJMFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.